molecular formula C6H5IN2O B1655246 5-Iodopyridine-3-carboxamide CAS No. 33556-84-2

5-Iodopyridine-3-carboxamide

Cat. No.: B1655246
CAS No.: 33556-84-2
M. Wt: 248.02
InChI Key: FHSKGCKRPKPOOW-UHFFFAOYSA-N
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Description

5-Iodopyridine-3-carboxamide is a heterocyclic aromatic compound containing a pyridine ring with an iodine atom at the 5th position and a carboxamide group at the 3rd position

Mechanism of Action

Target of Action

5-Iodopyridine-3-carboxamide belongs to the class of heterocyclic aromatic compounds containing a pyridine ring They block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .

Result of Action

This, in turn, reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-iodopyridine-3-carboxylic acid with ammonia or an amine under suitable conditions. This reaction can be catalyzed by palladium complexes to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of 5-Iodopyridine-3-carboxamide may involve large-scale iodination processes using iodine or iodinating agents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Iodopyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodopyridine-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    2-Iodopyridine: Contains an iodine atom at the 2nd position of the pyridine ring.

    3-Iodopyridine: Contains an iodine atom at the 3rd position of the pyridine ring.

    4-Iodopyridine: Contains an iodine atom at the 4th position of the pyridine ring.

Comparison: 5-Iodopyridine-3-carboxamide is unique due to the specific positioning of the iodine and carboxamide groups, which can significantly influence its chemical reactivity and biological activity. Compared to other iodopyridine derivatives, it offers distinct advantages in terms of its ability to form hydrogen bonds and participate in various chemical reactions .

Properties

IUPAC Name

5-iodopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSKGCKRPKPOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694575
Record name 5-Iodopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33556-84-2
Record name 5-Iodopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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